Tnik-IN-1 - 933886-36-3

Tnik-IN-1

Catalog Number: EVT-285874
CAS Number: 933886-36-3
Molecular Formula: C19H17N5O3S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TNIK-IN-1 is a Traf2- and Nck-interacting kinase (TNIK) inhibitor.
Overview

Tnik-IN-1 is a small-molecule inhibitor targeting the Traf2- and NCK-interacting kinase, commonly referred to as TNIK. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in treating fibrosis and various cancers. TNIK plays a significant role in several signaling pathways, including the WNT and PI3K-Akt pathways, which are crucial in cell proliferation, differentiation, and survival.

Source

Tnik-IN-1 was developed through a generative artificial intelligence-driven drug discovery platform that identified TNIK as a promising target for anti-fibrotic therapies. The compound has undergone rigorous testing in preclinical models, demonstrating its efficacy and safety profile.

Classification

Tnik-IN-1 is classified as a small-molecule inhibitor specifically designed to interact with the kinase domain of TNIK. Its classification falls within the broader category of targeted therapies aimed at specific molecular pathways involved in disease progression.

Synthesis Analysis

Methods

The synthesis of Tnik-IN-1 involves several key steps:

  1. Design: The compound was designed using computational methods to optimize binding affinity to the TNIK enzyme.
  2. Biosynthesis: A platform for de novo biosynthesis was utilized, which included reengineering existing biosynthetic pathways to produce lactazole-like thiopeptides. This approach allowed for the screening of a large library of compounds for their inhibitory effects on TNIK.
  3. Purification: Following synthesis, compounds were purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Tnik-IN-1 from other byproducts.

Technical Details

The synthesis process involved multiple enzymatic reactions facilitated by engineered biosynthetic enzymes. Structural analysis through X-ray crystallography confirmed the interaction between Tnik-IN-1 and TNIK, providing insights into its binding mode and affinity.

Molecular Structure Analysis

Structure

The molecular structure of Tnik-IN-1 features a complex arrangement that allows for effective interaction with the ATP-binding site of TNIK. The compound's design incorporates functional groups that enhance binding affinity while maintaining solubility.

Data

Structural investigations revealed that Tnik-IN-1 binds competitively at the ATP-binding pocket of TNIK, stabilizing the enzyme in an inactive conformation. Key interactions include hydrogen bonds with critical residues within the kinase domain, such as Cys108 and Glu106.

Chemical Reactions Analysis

Reactions

Tnik-IN-1 undergoes various chemical reactions upon administration:

  1. Binding Reaction: The primary reaction involves the binding of Tnik-IN-1 to the ATP-binding site of TNIK, inhibiting its kinase activity.
  2. Metabolic Reactions: The compound is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation.

Technical Details

The binding kinetics of Tnik-IN-1 were characterized using radiometric enzymatic assays, which demonstrated its nanomolar-level binding affinity to TNIK. In vitro studies assessed its absorption, distribution, metabolism, and excretion properties.

Mechanism of Action

Process

Tnik-IN-1 exerts its pharmacological effects by inhibiting TNIK activity, thereby disrupting downstream signaling pathways associated with fibrosis and tumor growth:

  1. Inhibition of Kinase Activity: By binding to TNIK, Tnik-IN-1 prevents ATP from accessing the active site, effectively halting phosphorylation cascades that promote cell proliferation.
  2. Downstream Effects: This inhibition leads to reduced activation of WNT signaling pathways and other associated transcription factors like TCF4 and β-catenin, which are implicated in fibrotic processes and cancer progression.

Data

Preclinical studies have shown that Tnik-IN-1 significantly reduces fibrosis markers in murine models, indicating its potential as an effective anti-fibrotic agent.

Physical and Chemical Properties Analysis

Physical Properties

Tnik-IN-1 is characterized by:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

Chemical analyses indicate that Tnik-IN-1 possesses:

  • Stability: The compound remains stable under physiological conditions but is susceptible to metabolic degradation via liver enzymes.
  • pKa Values: Relevant pKa values suggest optimal conditions for cellular uptake and activity.
Applications

Scientific Uses

Tnik-IN-1 is primarily investigated for:

  • Anti-Fibrotic Therapy: Its ability to inhibit TNIK makes it a candidate for treating conditions characterized by excessive fibrosis, such as idiopathic pulmonary fibrosis.
  • Cancer Treatment: Given TNIK's role in oncogenic signaling pathways, Tnik-IN-1 may also be explored as a therapeutic option for various cancers where TNIK is overexpressed or activated.

Properties

CAS Number

933886-36-3

Product Name

Tnik-IN-1

IUPAC Name

5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H17N5O3S/c1-11(25)21-14-9-7-12(8-10-14)17(27)24-18-15(16(20)26)23-19(28-18)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,26)(H,21,25)(H,22,23)(H,24,27)

InChI Key

OOYMGIRITPQNDA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

TNIK-IN-1; TNIK IN 1; TNIKIN1; TNIK-inhibitor-1; TNIK inhibitor 1;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.